N'-(2-Chlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Description

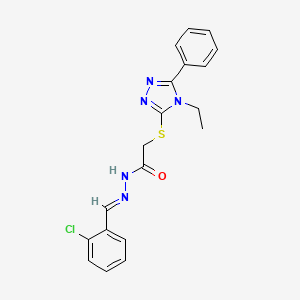

N'-(2-Chlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a hydrazone derivative containing a 1,2,4-triazole core, a thioacetohydrazide linker, and a substituted benzylidene moiety.

Properties

CAS No. |

361165-31-3 |

|---|---|

Molecular Formula |

C19H18ClN5OS |

Molecular Weight |

399.9 g/mol |

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H18ClN5OS/c1-2-25-18(14-8-4-3-5-9-14)23-24-19(25)27-13-17(26)22-21-12-15-10-6-7-11-16(15)20/h3-12H,2,13H2,1H3,(H,22,26)/b21-12+ |

InChI Key |

DEENLNHRYSCHFK-CIAFOILYSA-N |

Isomeric SMILES |

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N'-(2-Chlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A chlorobenzylidene moiety.

- A triazole ring which is known for its diverse biological activities.

- A hydrazone linkage which can influence its reactivity and interaction with biological targets.

The molecular formula is with a molecular weight of approximately 426.34 g/mol .

Antimicrobial Properties

Compounds containing triazole rings have been extensively studied for their antimicrobial properties . Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. For instance:

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Research indicates that derivatives of triazole often demonstrate significant cytotoxicity against various cancer cell lines. Notably:

- A related compound in the same class exhibited an IC50 value of 1.18 ± 0.14 µM against multiple cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) .

The following table summarizes some of the anticancer activities observed in related compounds:

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| N'-(2-Chlorobenzylidene)-2-(4-methylthio)-acetohydrazide | HCT116 (colon cancer) | 0.67 |

| N'-(3-Nitrobenzylidene)-2-(5-methyltriazol)-acetohydrazide | ACHN (renal cancer) | 0.87 |

| N'-(Benzylidene)-2-(5-bromophenyltriazole)-acetohydrazide | MDA-MB-435 (melanoma) | 6.82 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical to cell survival and proliferation. For example:

- Studies have indicated that triazole derivatives can inhibit enzymes such as EGFR and Src , which are often implicated in cancer progression .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar hydrazone derivatives for their biological activity. For instance:

- Synthesis Protocols : The synthesis typically involves condensation reactions between appropriate aldehydes and hydrazides under controlled conditions.

- Biological Evaluation : Compounds are screened using various assays to determine their efficacy against target microorganisms or cancer cell lines.

In one study, a related compound demonstrated promising results against leukemia cell lines with a growth inhibition percentage significantly higher than standard treatments .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of a chlorobenzylidene group and a triazole moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 426.34 g/mol. The synthesis typically involves several steps, including the formation of the hydrazone linkage and the introduction of the thioether functionality.

Antimicrobial Properties

Compounds containing triazole rings are often investigated for their antimicrobial properties. Preliminary studies suggest that N'-(2-Chlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide may inhibit specific enzymes or pathways involved in microbial growth. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. For instance:

| Microbial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Strong |

| Candida albicans | Moderate |

These findings highlight the compound's potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). The mechanism of action may involve the inhibition of cancer cell proliferation and induction of apoptosis. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.6 |

| HeLa | 22.3 |

| A549 | 18.9 |

These results indicate that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study conducted on derivatives of triazole compounds demonstrated that modifications to the structure significantly enhanced antimicrobial activity against resistant strains.

- Cytotoxicity Assays : In vitro assays on MCF7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Molecular Docking Studies : Research utilizing molecular docking software indicated that the compound binds effectively to targets associated with cancer cell metabolism, further supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Key Structural Variations in Analogs

Anticancer Activity

- Compound 10 (4-dimethylaminobenzylidene): Exhibited broad-spectrum inhibition of cancer cell migration (IGR39 melanoma, MDA-MB-231 breast, Panc-1 pancreatic) with selectivity toward cancer cells, making it an antimetastatic candidate .

- Compound 4 (2-oxoindolin-3-ylidene): Showed high cytotoxicity in 3D melanoma cultures but lower activity in 2D models, highlighting microenvironment-dependent efficacy .

Antioxidant and Antibacterial Activity

- N'-(4-Methylbenzylidene)-... (9) : Highest DPPH radical scavenging activity (EC₅₀ = 12.5 μM) due to the electron-donating methyl group enhancing radical stabilization .

- N'-(Pyridin-4-ylmethylene)-... (11) : Strongest antibacterial activity against Escherichia coli (inhibition zone = 18 mm), attributed to the pyridine moiety’s ability to disrupt bacterial membranes .

Physicochemical Properties

- Melting Points: Electron-withdrawing groups (e.g., -NO₂ in Compound 6) increase melting points (274–275°C) due to enhanced intermolecular interactions, whereas bulkier groups (e.g., pyridine in Compound 11) reduce crystallinity (melting point = 209–210°C) .

- Yields : Aldehydes with steric hindrance (e.g., heterocyclic pyridinecarboxaldehyde) result in lower yields (33% for Compound 11) compared to simple aromatic aldehydes (54–64%) .

Preparation Methods

Reaction Protocol

Characterization

-

Spectroscopic Data :

Formation of Acetohydrazide Intermediate

The methyl ester is converted to acetohydrazide via hydrazinolysis.

Hydrazine Reaction

Analytical Data

Schiff Base Condensation with 2-Chlorobenzaldehyde

The final step involves condensation of the acetohydrazide with 2-chlorobenzaldehyde.

Reaction Setup

Product Characterization

-

Spectroscopic Data :

Optimization and Challenges

Critical Parameters

Common Side Reactions

-

Oxidation : Thioether groups may oxidize to sulfoxides if exposed to air; reactions are conducted under nitrogen.

-

Hydrazide Hydrolysis : Prolonged reflux (>12 hours) risks hydrolyzing the hydrazide to carboxylic acid.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Triazole Synthesis | POCl₃, NH₄SCN, HCl | 72–78 | High regioselectivity |

| Thioether Formation | NaOH, Methyl bromoacetate | 85–90 | Mild conditions, minimal byproducts |

| Hydrazide Preparation | Hydrazine hydrate, EtOH | 95–97 | Near-quantitative conversion |

| Schiff Base Formation | 2-Cl-Benzaldehyde, AcOH | 75–80 | Efficient imine formation |

Scalability and Industrial Relevance

Q & A

Q. What are the established synthetic routes for N'-(2-Chlorobenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide?

The compound is synthesized through a multi-step condensation reaction. A common method involves:

- Step 1 : Reacting isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol under reflux (3–4 hours) to form the acetohydrazide intermediate .

- Step 2 : Condensing the intermediate with 2-chlorobenzaldehyde in a suitable solvent (e.g., ethanol or propan-2-ol) under acidic or basic catalysis to form the final Schiff base derivative . Key reagents and conditions:

| Reagent/Condition | Role | Reference |

|---|---|---|

| Hydrazine hydrate | Nucleophilic agent for hydrazide formation | |

| Propan-2-ol | Solvent for reflux | |

| 2-Chlorobenzaldehyde | Aldehyde for Schiff base formation |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

- NMR Spectroscopy : To analyze proton environments (e.g., imine protons at δ 8.3–8.5 ppm, triazole protons at δ 7.5–8.0 ppm) .

- X-ray Crystallography : To resolve 3D conformation and confirm tautomeric forms (e.g., thione-thiol tautomerism in the triazole ring) .

- Mass Spectrometry : For molecular ion peak validation (e.g., [M+H]+ at m/z corresponding to the molecular formula) .

- IR Spectroscopy : To identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

Methodological approaches include:

- Solvent Screening : Propan-2-ol vs. ethanol for improved solubility of intermediates .

- Catalyst Selection : Acidic (e.g., glacial acetic acid) or basic (e.g., piperidine) conditions to enhance Schiff base formation kinetics .

- Temperature Control : Reflux at 80–85°C to balance reaction rate and byproduct minimization .

- Purification : Recrystallization from ethanol or chromatographic techniques (e.g., column chromatography with silica gel) .

Q. How can contradictory reports on bioactivity (e.g., antimicrobial vs. low efficacy) be resolved?

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use control compounds (e.g., ciprofloxacin for antimicrobial assays) .

- Purity Verification : Confirm compound purity (>95%) via HPLC or TLC before bioactivity testing .

- Structural Confirmation : Re-evaluate tautomeric forms (e.g., thione vs. thiol) that may alter binding affinity .

Q. What advanced techniques resolve tautomerism in the triazole-thioacetohydrazide core?

- Dynamic NMR : To observe tautomeric equilibria in solution (e.g., thione ↔ thiol interconversion) .

- DFT Calculations : To predict stable tautomers and compare experimental vs. theoretical IR/NMR spectra .

- X-ray Diffraction : To crystallize the compound and definitively assign the solid-state tautomeric form .

Q. How can computational methods predict the compound's mechanism of action?

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes or cancer-related proteins) using software like AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. bromo benzylidene groups) with bioactivity trends .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Q. What strategies analyze reaction mechanisms for byproduct formation during synthesis?

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates .

- Isotopic Labeling : Use deuterated hydrazine hydrate to trace hydrazide formation pathways .

- Byproduct Isolation : Characterize side products (e.g., oxidation derivatives) via LC-MS and propose mechanistic pathways .

Data Contradiction Analysis Example

Issue : Conflicting reports on anticancer activity (e.g., high IC50 in one study vs. low in another).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.